O,O'-Bis(5-bromopyrimidin-2-yl)glycol
Description
O,O'-Bis(5-bromopyrimidin-2-yl)glycol (CAS: 2211054-90-7) is a brominated pyrimidine derivative characterized by two 5-bromopyrimidin-2-yl groups linked via a glycol moiety. This compound is primarily utilized in research settings, with commercial suppliers like Gentaur offering it in quantities such as 25 mg for laboratory use . The presence of bromine atoms and pyrimidine rings may confer reactivity suitable for cross-coupling reactions or biological targeting, though explicit data on its pharmacological or chemical properties remain unreported in the provided evidence.
Properties
Molecular Formula |
C10H8Br2N4O2 |
|---|---|
Molecular Weight |
376.00 g/mol |
IUPAC Name |
5-bromo-2-[2-(5-bromopyrimidin-2-yl)oxyethoxy]pyrimidine |
InChI |
InChI=1S/C10H8Br2N4O2/c11-7-3-13-9(14-4-7)17-1-2-18-10-15-5-8(12)6-16-10/h3-6H,1-2H2 |
InChI Key |
ITCWLFQPBZOBCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=N1)OCCOC2=NC=C(C=N2)Br)Br |
Origin of Product |
United States |
Preparation Methods
One-Step Synthesis of 5-Bromo-2-Substituted Pyrimidine Precursors
A key method for synthesizing 5-bromo-2-substituted pyrimidines, which are the building blocks for this compound, involves a one-step reaction using 2-bromomalonaldehyde and amidine compounds as raw materials. This approach is advantageous due to its simplicity, safety, short reaction time, and low cost, making it suitable for large-scale pharmaceutical manufacturing.
- Reaction Scheme : 2-bromomalonaldehyde reacts with an amidine compound under controlled conditions to yield the 5-bromo-2-substituted pyrimidine intermediate.
- Advantages :
- Simplified operation with fewer steps.
- Reduced synthesis cost.
- High efficiency and yield.
- Scalable for industrial production.
Coupling to Form this compound
Following the synthesis of the 5-bromo-2-substituted pyrimidine units, the coupling to form the glycol-linked bis compound typically involves:
- Glycol Linker Introduction : The glycol moiety (ethylene glycol or derivatives) is introduced to bridge two pyrimidine units via O-alkylation or condensation reactions.
- Reaction Conditions : Use of appropriate solvents (e.g., ethanol, dichloromethane), bases (e.g., sodium hydroxide), and catalysts to facilitate the coupling.
- Purification : Techniques such as filtration, extraction, and drying are employed to isolate the pure this compound.
Detailed Reaction Parameters and Data
| Parameter | Description/Condition | Notes |
|---|---|---|
| Starting Materials | 2-bromomalonaldehyde, amidine compounds | High purity recommended |
| Solvents | Ethanol, dichloromethane | Protic and aprotic solvents used |
| Base | Sodium hydroxide | Facilitates deprotonation and coupling |
| Reaction Temperature | Ambient to mild heating (25–60 °C) | Optimized for yield and safety |
| Reaction Time | Short duration (1–4 hours) | Efficient for industrial scale |
| Purification Methods | Filtration, extraction, drying | Ensures high purity product |
| Yield | Typically high (70–90%) | Dependent on precise reaction control |
Chemical Reactions Analysis
O,O’-Bis(5-bromopyrimidin-2-yl)glycol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different products.
Common Reagents and Conditions: Typical reagents used in these reactions include strong bases, acids, and oxidizing or reducing agents.
Scientific Research Applications
O,O’-Bis(5-bromopyrimidin-2-yl)glycol has several applications in scientific research, including:
Chemistry: Used as a reference standard and in the synthesis of other chemical compounds.
Biology: Employed in biochemical assays and studies involving enzyme interactions.
Medicine: Investigated for potential therapeutic applications, although not used in commercial drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of O,O’-Bis(5-bromopyrimidin-2-yl)glycol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
4-Methoxybenzaldehyde (5-bromopyrimidin-2-yl) Hydrazonemonohydrate
- Structure : Combines a 5-bromopyrimidin-2-yl group with a hydrazone linker and a 4-methoxybenzaldehyde moiety.
- Biological Activities : Exhibits antibacterial, antimicrobial, anti-inflammatory, and anticonvulsant properties .
- Key Differentiator : The hydrazone functional group and aromatic aldehyde substituent likely enhance its pharmacological activity compared to O,O'-Bis(5-bromopyrimidin-2-yl)glycol, which lacks these features.
2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol
- Structure: Incorporates a piperazine ring and ethanol group linked to the 5-bromopyrimidin-2-yl unit.
- Physicochemical Properties : Melting point = 97–99°C; boiling point = 449.1°C; density = 1.507 g/cm³ .
- Applications : Restricted to research use due to acute toxicity (oral, dermal, inhalation) and skin/eye irritation risks .
- Key Differentiator: The piperazine-ethanol framework may improve solubility or binding affinity in biological systems compared to the glycol linker in this compound.
Comparative Analysis Table
Key Findings
Structural Influence on Function :
- The glycol backbone in this compound may limit biological interactions compared to hydrazone or piperazine-containing analogues, which exhibit documented pharmacological or toxicological profiles .
- Bromine substitution enhances electrophilic reactivity, but the lack of additional functional groups (e.g., hydrazone, piperazine) in this compound suggests narrower applicability in drug discovery.
Research vs. The compound’s commercial availability in small quantities (e.g., 25 mg) underscores its niche role in exploratory chemistry .
Safety Profiles: Both this compound and 2-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]ethanol are labeled for research use, but the latter carries explicit warnings for acute toxicity and irritation .
Biological Activity
O,O'-Bis(5-bromopyrimidin-2-yl)glycol is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its dual brominated pyrimidine rings connected through a glycol moiety. The bromine substituents enhance the compound's reactivity and interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. In vitro assays demonstrated significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 1 to 4 µg/mL, indicating potent antibacterial effects.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 1 |
| Escherichia coli | 2 |
| Enterococcus faecalis | 1 |
| Salmonella enterica | 4 |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.
Cytotoxicity and Anticancer Activity
Research has also investigated the cytotoxic effects of this compound on cancer cell lines. In a study involving MCF-7 breast cancer cells, the compound exhibited significant cytotoxicity with an IC50 value of approximately 15 µM. This suggests potential for further development as an anticancer therapeutic.
The biological activity of this compound may be attributed to its ability to interact with specific cellular targets. Preliminary investigations indicate that the compound may inhibit key enzymes involved in cell proliferation and survival pathways, such as:
- Neprilysin : A study found that neprilysin inhibition could alter signaling pathways associated with cancer progression, suggesting that this compound might exert similar effects by modulating enzyme activity .
Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against clinical isolates of Staphylococcus aureus. Results indicated a dose-dependent response, with significant bacterial reduction observed at concentrations above the MIC threshold. This study supports the potential use of this compound in treating bacterial infections resistant to conventional antibiotics.
Study 2: Anticancer Properties
A recent investigation into the anticancer properties of this compound involved treating human cancer cell lines with varying concentrations of the compound. The results demonstrated a marked decrease in cell viability, particularly in estrogen receptor-positive breast cancer cells. The underlying mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for O,O'-Bis(5-bromopyrimidin-2-yl)glycol, and how can reaction conditions be optimized?
- Methodological Answer : A plausible synthetic approach involves nucleophilic substitution between glycol derivatives and 5-bromo-2-chloropyrimidine. Key steps include:
- Solvent selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance reactivity .
- Catalysis : Employ pyridine as a base to neutralize HCl byproducts, as seen in analogous pyrimidine coupling reactions .
- Temperature control : Optimize between 80–100°C to balance reaction rate and side-product formation.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water mixtures.
- Validation : Monitor reaction progress via TLC (Rf ~0.3 in 1:1 EtOAc/hexane) and confirm purity via HPLC (≥95% purity, C18 column, acetonitrile/water mobile phase).
Q. How can spectroscopic techniques (NMR, MS) be employed to characterize this compound?
- Methodological Answer :
- NMR :
- ¹H NMR : Expect singlet peaks for equivalent pyrimidine protons (δ 8.6–8.8 ppm) and multiplet signals for glycol methylene groups (δ 4.2–4.5 ppm).
- ¹³C NMR : Pyrimidine carbons appear at δ 155–160 ppm; glycol carbons at δ 60–70 ppm.
- Mass Spectrometry (ESI-MS) : Look for molecular ion [M+H]⁺ at m/z 425 (calculated for C₁₀H₈Br₂N₄O₂). Fragmentation peaks at m/z 347 ([M-Br]⁺) and 267 ([M-2Br]⁺) confirm bromine loss .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., disorder, twinning) be resolved during X-ray structure determination of this compound?
- Methodological Answer :
- Data Collection : Use high-resolution synchrotron data (λ = 0.7–1.0 Å) to mitigate absorption effects from bromine atoms.
- Refinement : Apply the SHELXL software for anisotropic displacement parameters and disorder modeling. For twinned crystals, use the TWIN/BASF commands in SHELXL to refine twin fractions .
- Validation : Check R1/wR2 convergence (<5% discrepancy) and validate via Hirshfeld surface analysis for intermolecular interactions .
Q. What methodological strategies address discrepancies between computational simulations and experimental spectroscopic data for this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometry using B3LYP/6-31G(d,p) basis sets. Compare simulated IR/NMR spectra with experimental data.
- Error Analysis : Identify deviations >5% in chemical shifts; re-evaluate solvent effects (e.g., PCM model for DMSO) or conformational flexibility.
- Hybrid Approaches : Combine molecular dynamics (MD) simulations (AMBER force field) to account for dynamic effects in solution .
Q. How can reaction intermediates be tracked and analyzed in real-time during the synthesis of this compound?
- Methodological Answer :
- In-situ Monitoring : Use ReactIR or Raman spectroscopy to detect transient intermediates (e.g., glycolate-pyrimidine adducts).
- Quenching Studies : Aliquot reaction mixtures at timed intervals; analyze via LC-MS to identify intermediates (e.g., mono-substituted glycol derivatives).
- Kinetic Modeling : Fit data to a second-order rate law to determine activation energy (Ea) and optimize temperature gradients .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
